molecular formula C8H9F2NO2 B2841650 3-(Difluoromethoxy)-4-methoxyaniline CAS No. 1431962-33-2; 97963-82-1

3-(Difluoromethoxy)-4-methoxyaniline

Cat. No.: B2841650
CAS No.: 1431962-33-2; 97963-82-1
M. Wt: 189.162
InChI Key: AOWUCPRWGBSQJE-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-methoxyaniline (CAS: 97963-82-1, 1461705-57-6; MFCD: MFCD09376382, MFCD25371276) is a fluorinated aromatic amine with the molecular formula C₈H₉F₂NO₂ and a molecular weight of 189 Da . Its structure features a difluoromethoxy (-OCF₂H) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the aniline ring. Key physicochemical properties include a LogP of 1.76, polar surface area of 44 Ų, and three hydrogen-bond acceptors, making it moderately lipophilic and suitable for applications in medicinal chemistry and agrochemical research .

The compound is commercially available from suppliers such as Enamine Ltd, UORSY, and Princeton Biomolecular Research, with purity levels ≥90% and prices ranging from $74 (1 mg) to $297 (3 µmol) . Custom synthesis options are also offered, with delivery times spanning 5–10 days .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethoxy)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWUCPRWGBSQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-(difluoromethoxy)-4-methoxyaniline are compared below based on substituent groups, physicochemical properties, and commercial availability.

Table 1: Key Structural and Functional Analogs

Compound Name Molecular Formula Molecular Weight (Da) Substituent Positions LogP Key Suppliers Applications/Notes
This compound C₈H₉F₂NO₂ 189 3-OCF₂H, 4-OCH₃ 1.76 Enamine Ltd, UORSY Intermediate for drug discovery; fluorinated groups enhance metabolic stability.
4-(Difluoromethoxy)-3-methoxyaniline C₈H₉F₂NO₂ 189.16 4-OCF₂H, 3-OCH₃ N/A American Elements Positional isomer; altered electronic effects may influence reactivity.
3-(Difluoromethoxy)-4-methylaniline C₈H₉F₂NO 173.16 3-OCF₂H, 4-CH₃ N/A OMXX Methyl group reduces polarity; potential for improved membrane permeability.
4-(Difluoromethoxy)-3-ethoxyaniline C₉H₁₁F₂NO₂ 212.20 4-OCF₂H, 3-OCH₂CH₃ N/A N/A Ethoxy group increases lipophilicity (predicted LogP >2).
3-Methoxy-4-morpholinoaniline Dihydrochloride C₁₁H₁₇Cl₂N₂O₂ 295.18 3-OCH₃, 4-morpholino N/A Chongqing Chemdad Morpholino group enhances solubility; dihydrochloride salt for aqueous use.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The difluoromethoxy group in this compound contributes to its moderate LogP (1.76), balancing solubility and membrane permeability. In contrast, the ethoxy analog (C₉H₁₁F₂NO₂) is predicted to have higher lipophilicity due to the longer alkyl chain . The methyl-substituted analog (C₈H₉F₂NO) exhibits reduced polarity (molecular weight: 173.16 vs. 189 Da) but lacks quantitative LogP data .

Positional Isomerism: The 4-(difluoromethoxy)-3-methoxyaniline isomer (CAS: 832739-34-1) shares the same molecular formula but reverses substituent positions.

Functional Group Modifications: Replacing the methoxy group with a morpholino ring (as in 3-Methoxy-4-morpholinoaniline dihydrochloride) introduces basicity and water solubility, making it suitable for ionic interactions in drug-receptor binding .

Commercial Accessibility :

  • This compound is widely available from multiple suppliers, whereas analogs like 4-(difluoromethoxy)-3-ethoxyaniline lack commercial listings, suggesting synthetic challenges or niche applications .

Research Implications

  • Fluorine’s Role: The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs (e.g., methoxy or ethoxy), a critical feature in kinase inhibitor design .
  • Morpholino Derivatives: The dihydrochloride salt of 3-methoxy-4-morpholinoaniline highlights the utility of nitrogen-containing substituents in improving aqueous solubility for intravenous formulations .

Q & A

Q. What are the standard synthetic routes for 3-(Difluoromethoxy)-4-methoxyaniline, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the difluoromethoxy group onto a methoxyaniline precursor via reaction with difluoromethylating agents (e.g., ClCF2_2OCH3_3) under basic conditions. Optimization focuses on temperature control (40–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize byproducts like dehalogenated intermediates . Purification often employs column chromatography or recrystallization, with yields ranging from 60–85% depending on reaction scale .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm substitution patterns (e.g., δ 6.5–7.2 ppm for aromatic protons, δ -40 to -60 ppm for CF2_2 groups) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (189.16 g/mol) via retention time and [M+H]+ ion peaks .
  • FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, C-O-C at 1250 cm1^{-1}) .

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light and moisture. Long-term stability tests show degradation (<5% over 6 months) when stored in amber vials under inert gas (N2_2) at -20°C. Exposure to ambient oxygen or humidity accelerates oxidation, forming quinone-like byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?

The electron-donating methoxy group at the 4-position directs electrophiles (e.g., nitration, halogenation) to the para position relative to the amine. Computational DFT studies suggest the difluoromethoxy group at the 3-position exerts a weak electron-withdrawing effect, further stabilizing intermediates via resonance . Experimental data show >80% para-substitution in nitration reactions .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, solvent) or impurities. Best practices include:

  • Reproducibility Checks : Re-synthesize compounds using identical protocols .
  • Dose-Response Curves : Use at least three independent replicates to confirm activity trends .
  • Structural Confirmation : Verify purity and identity via X-ray crystallography or 2D NMR .

Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?

  • Molecular Docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The difluoromethoxy group’s hydrophobicity enhances binding pocket occupancy .
  • MD Simulations : Assess conformational stability in aqueous solutions (e.g., GROMACS with CHARMM force fields) .
  • QSAR Models : Correlate substituent effects (e.g., fluorine substitution) with pharmacokinetic properties .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

  • Byproduct Formation : Scalable methods (e.g., continuous flow reactors) reduce side reactions by improving heat/mass transfer .
  • Purification : High-performance liquid chromatography (HPLC) at pilot scale requires optimization for cost and time efficiency .
  • Safety : Fluorinated intermediates may release HF; use corrosion-resistant equipment (e.g., Hastelloy) and rigorous ventilation .

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